D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is derived from myo-inositol, which is a naturally occurring carbohydrate found in many plants and animals. It is classified under the broader category of phosphoinositides and inositol phosphates, which are essential for numerous biological functions including cell signaling and metabolism .
The synthesis of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt primarily involves phosphorylation reactions. One common method includes the phosphorylation of inositol derivatives using specific kinases. For example, inositol 1,4,5-trisphosphate can be phosphorylated by inositol 1,4,5-triphosphate 3-kinase to yield D-myo-Inositol 1,3,4,5-tetrakis(phosphate) .
The molecular structure of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt features a myo-inositol backbone with four phosphate groups attached at the positions 1, 3, 4, and 5. The presence of ammonium ions indicates that the compound forms salts which are soluble in water.
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is involved in several chemical reactions primarily related to phosphorylation and dephosphorylation processes.
The mechanism of action for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt primarily involves its role as a signaling molecule that regulates intracellular calcium levels.
The primary target is the inositol 1,4,5-trisphosphate receptor (InsP3R), which facilitates calcium ion release from intracellular stores.
Upon binding to its receptor:
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt exhibits several notable physical and chemical properties:
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt has diverse applications across various scientific fields:
This compound's role as a precursor for other biologically active inositol phosphates makes it invaluable for research aimed at understanding cellular processes at a molecular level.
The enzymatic machinery for IP₄ metabolism exhibits remarkable evolutionary conservation from mammals to plants, highlighting its fundamental role in cellular physiology. In rat brain homogenates, Ins(1,3,4,5)P₄ undergoes selective dephosphorylation at the 5-position by a specific phosphatase to yield D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃). This reaction occurs in both soluble and particulate fractions, with the soluble fraction further metabolizing Ins(1,3,4)P₃ at the 1-phosphate position to produce D-myo-inositol 3,4-bisphosphate (Ins(3,4)P₂) [2]. DEAE-cellulose chromatography resolved three distinct phosphatase activities: one hydrolyzing both Ins(1,3,4,5)P₄ and Ins(1,4,5)P₃; a second targeting inositol 1-phosphate; and a third specific for Ins(1,3,4)P₃ and Ins(1,4)P₂. The Ins(1,3,4)P₃ phosphatase activity displayed sensitivity to inhibition by lithium ions, connecting it to the mood-stabilizing effects of this ion in bipolar disorder [2].
Plant systems exhibit parallel pathways, where molecular and biochemical characterization revealed inositol polyphosphate 6-/3-/5-kinases that metabolize tetrakisphosphate intermediates [7]. This conservation extends to enzymatic kinetics and substrate specificity, suggesting early evolutionary establishment of IP₄ signaling before the divergence of major eukaryotic lineages. The persistence of dedicated IP₄ synthesis and degradation pathways across kingdoms underscores its indispensable role in cellular regulation.
Table 1: Evolutionary Conservation of IP₄ Metabolic Enzymes
Organism | Synthetic Enzyme | Degradative Enzyme | Primary Product |
---|---|---|---|
Rat brain | Ins(1,4,5)P₃ 3-kinase | 5-phosphatase | Ins(1,3,4)P₃ |
Plant cells | IP₆K-like kinases | Multiple inositol polyphosphate phosphatases (MINPPs) | Ins(1,3,4,5,6)P₅ |
Human cells | ITPKA/B/C kinases | SHIP/OCRL phosphatases | Ins(1,3,4)P₃ |
The signaling competence of IP₄ hinges on its precise three-dimensional architecture and phosphorylation pattern. The myo-inositol ring adopts a chair conformation with axial hydroxyls at positions 2 and 5, and equatorial hydroxyls at positions 1,3,4, and 6. Phosphorylation at positions 1,3,4,5 generates Ins(1,3,4,5)P₄, where the 1D stereochemical designation indicates clockwise numbering when the substituent at carbon-1 is oriented away from the viewer [9]. This stereospecific numbering avoids ambiguity in biochemical nomenclature and ensures consistent interpretation of metabolic pathways.
Synthetic studies confirm stringent positional requirements for IP₄ recognition by cellular targets. Chiral synthesis of 6-deoxy-DL-myo-inositol 1,3,4,5-tetrakisphosphate and resolution into D- and L-enantiomers demonstrated that the 6-hydroxyl group is dispensable for function, as 6-deoxy-D-Ins(1,3,4,5)P₄ retains biological activity [4] [6]. Conversely, modifications at the C2 position or alterations in phosphate positioning (e.g., Ins(1,4,5,6)P₄) abolish recognition. This specificity arises from complementary charge interactions and hydrogen bonding between IP₄ and its binding proteins, where even minor stereochemical deviations disrupt molecular complementarity. The axial 2-hydroxyl serves as a critical recognition determinant, explaining why Ins(1,4,5,6)P₄—produced during Salmonella infection—functions as a phosphoinositide 3-kinase inhibitor rather than an IP₄ mimetic [5].
Table 2: Molecular Recognition Features of IP₄ Analogues
Structural Modification | Biological Activity | Molecular Target |
---|---|---|
Native Ins(1,3,4,5)P₄ | Full agonist | IP₄ receptors, GAP1^IP4BP |
6-Deoxy-D-Ins(1,3,4,5)P₄ | Partial agonist | IP₄ receptors |
D-myo-Inositol 1,4,5,6-tetrakisphosphate | Antagonist | PI3K signaling |
2,3-Dideoxy-Ins(1,4,5)P₃ | Inactive | Ins(1,4,5)P₃ receptors |
The kinetics of IP₄ production and degradation constitute a precise temporal code that shapes cellular responses to stimulation. In hippocampal CA1 neurons, intracellular application of 100 µM Ins(1,3,4,5)P₄ during tetanic stimulation enhances long-term potentiation (LTP) magnitude by ~40% compared to controls [3]. This facilitation requires coincident IP₄ presence during LTP induction and is not replicated by non-metabolizable Ins(1,4,5)P₃ analogues (e.g., 2,3-dideoxy-Ins(1,4,5)P₃), indicating signal specificity. Electrophysiological analyses revealed that IP₄ potentiates voltage-gated calcium channel (VGCC) currents, particularly ω-conotoxin-sensitive N-type channels, thereby augmenting activity-dependent calcium influx necessary for synaptic plasticity [3].
The temporal window for IP₄ action is remarkably constrained. Intrapipette perfusion experiments established that application must occur during LTP induction for enhancement, with delayed administration proving ineffective. This aligns with the rapid metabolism of IP₄, where rat parotid gland studies demonstrated subsecond conversion of Ins(1,4,5)P₃ to Ins(1,3,4,5)P₄ following receptor stimulation, followed by dephosphorylation to Ins(1,3,4)P₃ within seconds [2]. Pathogen invasion triggers distinct temporal dynamics: Salmonella-infected intestinal epithelial cells exhibit acute multifold increases in Ins(1,4,5,6)P₄ within minutes, diverging from the Ins(1,3,4,5)P₄ pathway and inhibiting epidermal growth factor signaling through phosphoinositide 3-kinase antagonism [5].
Table 3: Temporal Dynamics of IP₄ in Cellular Responses
Stimulus | Temporal Response | Functional Outcome |
---|---|---|
Tetanic stimulation (hippocampus) | IP₄-dependent LTP facilitation within 5 min | Enhanced synaptic plasticity |
Agonist binding (parotid gland) | Ins(1,4,5)P₃ → Ins(1,3,4,5)P₄ conversion: <1 sec | Calcium oscillation modulation |
Salmonella invasion (intestine) | Ins(1,4,5,6)P₄ increase: 2-5 min | PI3K inhibition → chloride secretion |
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